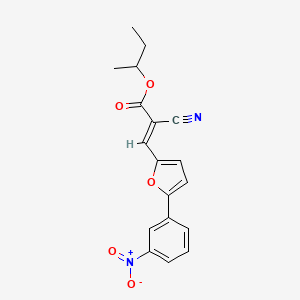

(E)-sec-butyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate

Description

“(E)-sec-butyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate” is a structurally complex acrylate derivative featuring a cyano group, a furan ring substituted with a 3-nitrophenyl moiety, and a sec-butyl ester chain. This compound belongs to the class of α,β-unsaturated carbonyl derivatives, which are widely studied for their electronic and photochemical properties due to their conjugated π-system. The sec-butyl ester chain contributes to its solubility in organic matrices, making it relevant for applications in materials science, particularly in sunscreen formulations or organic electronics .

Properties

IUPAC Name |

butan-2-yl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-3-12(2)24-18(21)14(11-19)10-16-7-8-17(25-16)13-5-4-6-15(9-13)20(22)23/h4-10,12H,3H2,1-2H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNHVFKXHFNMPQ-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-sec-butyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate is a compound belonging to the cyanoacrylate class, known for its diverse biological activities. This article explores its synthesis, chemical properties, and particularly its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 340.33 g/mol. The compound features a furan ring substituted with a nitrophenyl group , a cyano group , and an acrylate moiety .

Chemical Structure

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Cyclization of appropriate precursors.

- Nitration : Introduction of the nitrophenyl group using nitric acid.

- Acrylation : Reaction with acryloyl chloride in the presence of a base.

- Cyano Group Introduction : Final incorporation of the cyano group through nucleophilic substitution.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing nitrophenol groups can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Recent investigations have focused on the anticancer potential of this compound class. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.

Case Study: Anticancer Mechanism

A study explored the effects of a related compound on human colon fibroblast cells, revealing that it could protect against DNA damage induced by carcinogens. This protective effect was attributed to reduced oxidative stress and enhanced antioxidant levels in treated cells .

The biological activity of this compound can be explained through its interaction with various biological targets:

- Electrophilic Reactions : The cyano group acts as an electrophile, potentially reacting with nucleophilic sites on proteins.

- Electron Transfer : The nitrophenyl group may participate in electron transfer processes, influencing cellular redox states and signaling pathways.

Data Table: Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(E)-sec-butyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate” can be contextualized by comparing it to analogous acrylate derivatives. Below is a detailed analysis based on substituent effects, photophysical properties, and applications.

Structural Analogues and Substituent Effects

(E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate Structure: Features a furan ring without nitro substitution and an ethylhexyl ester chain. Key Differences:

- The absence of the 3-nitrophenyl group reduces electron-withdrawing effects, leading to a blue-shifted UV absorption spectrum (λmax = 339 nm) compared to nitro-substituted derivatives .

- Applications: Validated as a broad-spectrum UV filter (UVA and UVB) in eco-friendly sunscreens .

(E)-ethyl 2-cyano-3-(furan-2-yl)acrylate Structure: Similar to the above but with a shorter ethyl ester chain. Key Differences:

- The ethyl chain reduces solubility in nonpolar matrices compared to sec-butyl or ethylhexyl analogues.

- Planar molecular conformation with the ester group oriented out of the plane, as observed in crystallographic studies .

(E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate Structure: Replaces the furan ring with a thiophene group. Key Differences:

- Thiophene’s higher electron density compared to furan results in a red-shifted absorption spectrum.

- Increased sulfur-mediated intermolecular interactions may enhance crystallinity but reduce photostability .

Photophysical and Functional Comparisons

| Compound | λmax (nm) | Solubility | Key Functional Groups | Applications |

|---|---|---|---|---|

| Target compound | ~350–370 (estimated) | Moderate in oils | 3-Nitrophenyl, sec-butyl ester | UV filters, charge-transfer materials |

| (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate | 339 | High in sunscreen oils | Furan, ethylhexyl ester | Broad-spectrum UV filters |

| (E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate | ~330–340 | Low in nonpolar solvents | Thiophene, ethyl ester | Organic electronics |

- UV Absorption: The nitro group in the target compound extends conjugation, likely shifting λmax to longer wavelengths compared to non-nitro analogues. This property is critical for UVA protection, where absorption in the 320–400 nm range is essential .

- Solubility and Compatibility : The sec-butyl chain balances lipophilicity and steric bulk, offering better formulation flexibility than ethyl or ethylhexyl chains.

Research Findings and Performance Gaps

- Advantages of Target Compound :

- Enhanced UV absorption breadth due to nitro substitution.

- Improved solubility profile for diverse formulations.

- Limitations: No experimental data on photostability or cytotoxicity, unlike (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate, which has been tested in sunscreen matrices . Synthetic scalability remains unverified compared to simpler analogues like ethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.